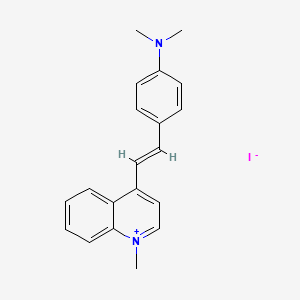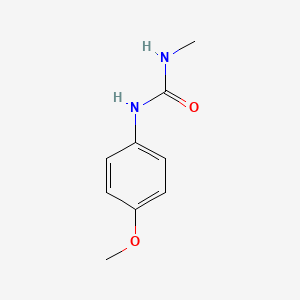
(-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate
Vue d'ensemble
Description
(-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in asymmetric hydrogenation processes. The compound’s unique structure, which includes rhodium coordinated with phospholano ligands and cyclooctadiene, contributes to its high reactivity and selectivity in catalytic applications.
Méthodes De Préparation
The synthesis of (-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate typically involves the coordination of rhodium with the phospholano ligands and cyclooctadiene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene and is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
(-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate is primarily used in catalytic hydrogenation reactions. It can facilitate the reduction of various unsaturated compounds, including alkenes, alkynes, and imines. Common reagents used in these reactions include hydrogen gas and various hydrogen donors. The reaction conditions typically involve mild temperatures and pressures, making the process efficient and cost-effective. The major products formed from these reactions are often chiral compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for asymmetric hydrogenation, which is crucial for the synthesis of enantiomerically pure compounds. In biology and medicine, it plays a role in the development of new drugs and therapeutic agents by enabling the synthesis of chiral intermediates. Industrially, it is used in the production of fine chemicals, agrochemicals, and pharmaceuticals, where its high selectivity and efficiency are highly valued.
Mécanisme D'action
The mechanism of action of (-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate involves the coordination of the rhodium center with the substrate, followed by the transfer of hydrogen atoms to the substrate. The phospholano ligands and cyclooctadiene play a crucial role in stabilizing the rhodium center and facilitating the transfer of hydrogen. This results in the selective reduction of the substrate to form the desired chiral product. The molecular targets and pathways involved in this process are primarily related to the interaction between the rhodium center and the substrate.
Comparaison Avec Des Composés Similaires
Similar compounds to (-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate include other rhodium-based catalysts with different ligand structures. For example, 1,1’-Bis((2S,5S)-2,5-diisopropylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is another rhodium catalyst with similar applications but different ligand structures. The uniqueness of this compound lies in its specific ligand arrangement, which provides high selectivity and efficiency in catalytic reactions.
Propriétés
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28P2.C8H12.CHF3O3S.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t11-,12-,13-,14-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQSHTWLDKZMBA-ASDDUFFSSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1P([C@H](CC1)C)CCP2[C@H](CC[C@@H]2C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40F3O3P2RhS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[3-(Diethylcarbamoylamino)-4-methylphenyl]-1,1-diethylurea](/img/structure/B3336198.png)






